molecular formula C11H13ClO B1465203 2-(4-Chlorophenyl)cyclopentan-1-ol CAS No. 91427-11-1

2-(4-Chlorophenyl)cyclopentan-1-ol

Cat. No. B1465203
CAS RN: 91427-11-1
M. Wt: 196.67 g/mol
InChI Key: ARYRPLFQFILOCQ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C11H13ClO . It is also known by its IUPAC name "(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol" . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)cyclopentan-1-ol” can be represented by its InChI code: "1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1" . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)cyclopentan-1-ol” is an oil-like substance stored at room temperature . Its molecular weight is 196.68 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Pharmacology

2-(4-Chlorophenyl)cyclopentan-1-ol: may serve as a precursor or an intermediate in the synthesis of pharmacologically active molecules. Its structural motif, which includes a chlorophenyl group attached to a cyclopentanol, could be valuable in the development of new therapeutic agents, particularly in the realm of central nervous system disorders where similar structures are often explored .

Organic Synthesis

In organic chemistry, this compound could be utilized in the synthesis of complex organic molecules. Its alcohol functional group allows for various chemical reactions, such as esterification or etherification, providing pathways to synthesize a wide range of derivatives with potential applications in material science, biochemistry, and medicinal chemistry .

Material Science

The chlorophenyl group within 2-(4-Chlorophenyl)cyclopentan-1-ol could be explored for the development of novel materials. For instance, it could be used to create polymers with specific properties, such as increased resistance to degradation or improved thermal stability .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis. Its unique structure allows it to be easily identified and quantified, which is essential for the accurate measurement of substances in complex mixtures .

Environmental Science

2-(4-Chlorophenyl)cyclopentan-1-ol: might be studied for its environmental impact, particularly its biodegradability and potential to bioaccumulate. Understanding its behavior in the environment is crucial for assessing the risks associated with its use and disposal .

Biochemistry Research

In biochemistry, the compound’s interactions with biological molecules could be of interest. It could be used to study enzyme-substrate interactions, receptor binding, or as a probe to understand the molecular mechanisms of biological processes .

Medicinal Chemistry

The compound’s structure is potentially relevant for the design of new drugs. It could be modified to enhance its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable scaffold in drug discovery programs .

Chemical Engineering

From a chemical engineering perspective, 2-(4-Chlorophenyl)cyclopentan-1-ol could be important in process optimization. Its synthesis and purification processes can be studied and improved to increase yield, reduce waste, and enhance overall efficiency in industrial applications .

Safety and Hazards

The compound has been classified with hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-chlorophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYRPLFQFILOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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